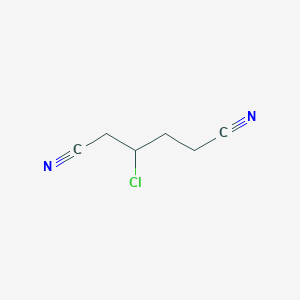

3-Chlorohexanedinitrile

Description

Properties

IUPAC Name |

3-chlorohexanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6(3-5-9)2-1-4-8/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTHKESVLVWVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CC#N)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthetic Utility : this compound’s dual nitriles could enable sequential functionalization, such as converting one nitrile to an amine while retaining the other for further coupling .

- Environmental Impact: Chlorinated nitriles may pose ecological risks. Safer alternatives (e.g., non-halogenated nitriles) are recommended for sustainable practices .

- Market Trends : Demand for halogenated nitriles is rising in pharmaceuticals (e.g., kinase inhibitors) and advanced materials (e.g., heat-resistant polymers) .

Preparation Methods

Reaction Mechanism and Optimization

The nucleophilic substitution approach utilizes 1,6-dibromo-3-chlorohexane as the starting material, where bromine atoms at the 1- and 6-positions are replaced by cyanide groups. This method employs phase-transfer catalysis (PTC) to enhance reaction efficiency, as demonstrated in a patent for synthesizing structurally related chloro-nitrile compounds. Tetrabutylammonium bromide (TBAB) facilitates the transfer of cyanide ions from the aqueous phase (NaCN) to the organic phase (methylene chloride), enabling a two-step substitution:

Key parameters include:

Purification and Yield

Post-reaction purification involves washing with methylene chloride and deionized water to remove residual salts, followed by fractional distillation under reduced pressure. The patent reports yields exceeding 98% for analogous chloro-nitrile compounds, with product purity >99% after rectification.

Catalytic Hydrocyanation of Dienes

Industrial-Scale Adaptation

Inspired by the butadiene hydrocyanation process for adiponitrile production, this method targets 3-chlorohexa-1,5-diene as the substrate. A zero-valent nickel catalyst ligated with phosphorus-containing ligands (e.g., Ni(P(OPh)3)4) enables sequential hydrocyanation:

Reaction Conditions

Challenges and Mitigation

Isomerization of intermediate pentenenitriles necessitates a separate catalytic step using acidic resins or zeolites to ensure linearity. Pilot-scale data from adiponitrile production indicate 85–90% yield for the hydrocyanation-isomerization sequence, with potential applicability to this compound.

Dehydration of Diamides

Classical Nitrile Synthesis

This route begins with 3-chlorohexanedioic acid, which is converted to its diamide via ammonolysis and subsequently dehydrated using phosphorus pentachloride (PCl5):

Process Limitations

-

Ammonolysis : Requires excess ammonia (5:1 molar ratio) and temperatures >200°C, leading to energy-intensive operations.

-

Dehydration : PCl5 generates corrosive HCl, necessitating corrosion-resistant reactors. Yields plateau at 80–85% due to incomplete diamide conversion.

Comparative Analysis of Methods

Industrial Production Considerations

Cost-Benefit Tradeoffs

-

Nucleophilic substitution offers the highest yield and purity but requires expensive dihalide precursors.

-

Hydrocyanation leverages cheaper dienes and continuous-flow reactors, aligning with adiponitrile production infrastructure.

-

Diamide dehydration is less favored due to corrosive byproducts and lower efficiency.

Q & A

Q. What are the recommended synthetic routes for 3-Chlorohexanedinitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation of hexanedinitrile precursors using chlorinating agents (e.g., Cl2 or SOCl2) under controlled temperatures (20–50°C). Optimization requires monitoring reaction kinetics via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity and yield . Solvent selection (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of reactants should be systematically varied to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Analysis : Use <sup>1</sup>H NMR and <sup>13</sup>C NMR to confirm the chloro and nitrile group positions. Compare spectral data with computational models (e.g., density functional theory) .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Solubility : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane) using gravimetric methods .

- Hazard Identification : Refer to safety data sheets (SDS) for GHS classification (e.g., skin/eye irritation potential) and implement protocols for safe handling .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and chemical splash goggles. Use fume hoods for all procedures involving volatilization .

- First Aid : For skin contact, immediately rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations. Seek medical evaluation if irritation persists .

- Waste Disposal : Neutralize nitrile groups with alkaline hydrolysis (e.g., NaOH) before disposal. Follow institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation rates. Vary nucleophile concentrations (e.g., amines, thiols) to determine rate laws .

- Isotopic Labeling : Introduce <sup>18</sup>O or deuterium labels to trace bond cleavage/rearrangement pathways. Analyze products via mass spectrometry .

- Computational Modeling : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to predict transition states and activation energies .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- Chromatography : Use ultra-HPLC (UHPLC) coupled with tandem mass spectrometry (MS/MS) to detect sub-ppm impurities. Calibrate with certified reference materials .

- Spectroscopy : Employ Fourier-transform infrared (FTIR) spectroscopy to identify functional groups in contaminants. Compare with spectral libraries .

- Statistical Validation : Apply ANOVA to assess batch-to-batch variability and ensure reproducibility .

Q. How should researchers address contradictory data in thermal degradation studies of this compound?

- Methodological Answer :

- Replicate Experiments : Conduct triplicate trials under identical conditions to confirm reproducibility .

- Control Variables : Standardize heating rates and sample masses in thermogravimetric analysis (TGA) to isolate degradation pathways .

- Cross-Validation : Compare results with alternative methods (e.g., pyrolysis-GC/MS) to resolve discrepancies in decomposition products .

Q. What methodologies are recommended for assessing the ecological impact of this compound in laboratory wastewater?

- Methodological Answer :

- Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to measure EC50 values. Monitor LC50 in fish models (e.g., zebrafish) .

- Degradation Studies : Test photolytic (UV exposure) and microbial degradation rates under aerobic/anaerobic conditions. Analyze metabolites via LC-MS .

- Regulatory Compliance : Align with ZDHC MRSL limits for nitriles and chlorinated compounds in effluent .

Q. How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetics : Prepare buffer solutions (pH 2–12) and incubate samples at 25°C/40°C. Quantify hydrolysis products (e.g., carboxylic acids) via ion chromatography .

- Mechanistic Probes : Add radical scavengers (e.g., ascorbic acid) to test for free-radical-mediated degradation pathways .

- Data Interpretation : Use Arrhenius plots to calculate activation energies and predict shelf-life stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.